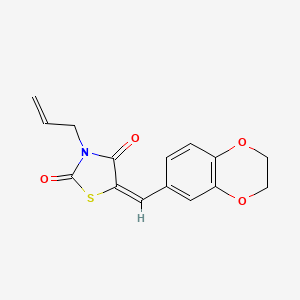

![molecular formula C22H22ClN3O2 B4619976 2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)

2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide

Vue d'ensemble

Description

2-(3-Chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a compound belonging to the quinoline carboxamide family, a class known for various biological activities.

Synthesis Analysis

The synthesis of compounds in the quinoline carboxamide family often involves condensation reactions. For example, the synthesis of similar compounds such as 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl]-6-alkylphenols and their N omega-oxides involved condensation of dichloroquinoline with substituted 4-amino-2-[(diethylamino)methyl]-6-alkylphenol dihydrochlorides (Kesten, Johnson, & Werbel, 1987).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by spectroscopic methods. For example, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed by single-crystal X-ray structure determination and characterized by NMR and Mass spectroscopy (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Chemical Reactions and Properties

Quinoline carboxamides often undergo a range of chemical reactions, indicative of their reactive nature. For instance, laquinimod, a quinoline-3-carboxamide, exhibited reactivity explained by a model involving proton transfer and formation of ketene under certain conditions (Jansson et al., 2006).

Physical Properties Analysis

The physical properties of quinoline derivatives can be ascertained through various analytical techniques. For instance, the structural and optical properties of quinoline derivative thin films were studied using FTIR spectral measurements and spectrophotometer measurements of transmittance and reflectance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of quinoline carboxamides are influenced by their structure. For example, the reactivity and solvolysis reactions of laquinimod were studied to understand its chemical behavior (Jansson et al., 2006).

Applications De Recherche Scientifique

Synthesis and Reactivity

The compound is integral to synthesizing various heterocyclic systems, illustrating its versatility in organic chemistry. For instance, the conversion of ethyl 3-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydrothieno[2, 3-b]quinoline-2-carboxylate into derivatives emphasizes its role in developing new fused pyrazine ring systems, contributing to the synthesis of novel heterocycles with potential biological activities (Bakhite et al., 1995). Similarly, the synthesis of thienoquinolines from ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate showcases the compound's foundational role in crafting novel heterocyclic-thieno[2,3-b]quinoline derivatives (Awad et al., 1991).

Pharmaceutical Research

In the realm of medicinal chemistry, the compound has shown potential as a scaffold for developing inhibitors targeting specific enzymes or receptor sites. For instance, its optimization led to the discovery of potent inhibitors for Src kinase activity, a crucial target in cancer research. This optimization underscores its potential in designing anticancer agents by modifying specific groups to enhance inhibition efficacy and selectivity (Boschelli et al., 2001). Another study on the synthesis and antimalarial effects of 4-[(7-chloro-4-quinolinyl)amino]-2-[(diethylamino)methyl] -6-alkylphenols and their N omega-oxides highlights the compound's role in generating potent antimalarial activity, emphasizing its importance in drug discovery for infectious diseases (Kesten et al., 1987).

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2/c23-17-5-3-4-16(14-17)21-15-19(18-6-1-2-7-20(18)25-21)22(27)24-8-9-26-10-12-28-13-11-26/h1-7,14-15H,8-13H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGRRRBJMDOAPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

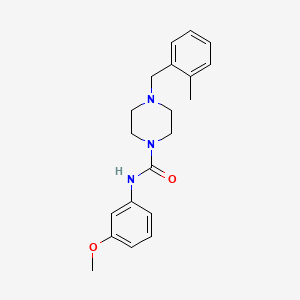

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4619895.png)

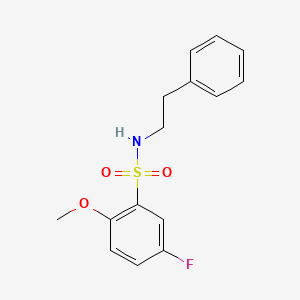

![4-({[(2,3-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4619902.png)

![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)

![N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4619921.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)

![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)

![4-methoxy-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4619967.png)

![2-(2-chloro-4-{[1-(4-hydroxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4619975.png)

![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-5-(difluoromethyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4619990.png)

![3-amino-6-(difluoromethyl)-4-methyl-N-(3-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4619998.png)